BENGHE Foundational & Exploratory

Check Availability & Pricing

Me-Bis(ADP) as a Chemical Probe: An In-depth
Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Me-Bis(ADP)

Cat. No.: B1212332

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N(6)-methyl-2'-deoxyadenosine-3',5'-
bisphosphate, a compound commonly referred to in the scientific literature as MRS 2179, and
likely the molecule of interest for "Me-Bis(ADP)". It is a potent and selective antagonist of the
P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). Its
utility as a chemical probe has been demonstrated in a variety of research areas, including
thrombosis, neuroscience, and inflammation.

Core Compound Data: N(6)-methyl-2'-
deoxyadenosine-3',5'-bisphosphate (MRS 2179)

N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS 2179) is a key chemical probe for
studying the function of the P2Y1 receptor. Its selectivity allows for the specific interrogation of
P2Y1-mediated signaling pathways.

Quantitative Data for MRS 2179

The following table summarizes the key quantitative parameters reported for MRS 2179,
providing a clear indication of its potency and selectivity as a P2Y1 receptor antagonist.
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Species/Syste
Parameter Value Assay Type Reference
m
Platelet
pA2 6.55 + 0.05 Human Platelets ) [1]
Aggregation
Human P2Y1 ]
K B_ 100 nM Functional Assay
Receptor
Radioligand
) Human Platelet o
K 84 nM Binding [2]
Membranes
([BH]MRS2279)
EFS-induced
IC_50_ 3.5uM Rat Colon ] [3]
Relaxation
EFS-induced
IC_50_ 13.1 uM Rat Colon Rebound [3]
Contraction

Selectivity Profile of MRS 2179

The selectivity of a chemical probe is crucial for the unambiguous interpretation of experimental
results. MRS 2179 demonstrates significant selectivity for the P2Y1 receptor over other P2Y
and P2X receptor subtypes.

Receptor Subtype IC_50_ Value Reference
P2X1 1.15 pM

P2X3 12.9 pM

P2X2, P2X4 No significant activity

P2Y2, P2Y4, P2Y6 No significant activity

Signaling Pathway of the P2Y1 Receptor

The P2Y1 receptor is a Gg-coupled GPCR. Upon activation by its endogenous agonist ADP, it
initiates a signaling cascade that leads to an increase in intracellular calcium concentration.
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MRS 2179 acts by competitively blocking the binding of ADP to the P2Y1 receptor, thereby
inhibiting this downstream signaling.

P2Y1 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.
Below are protocols for key experiments used to characterize the activity of Me-Bis(ADP)
(MRS 2179).

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to ADP and the inhibitory
effect of antagonists like MRS 2179.

Methodology:
» Preparation of Platelet-Rich Plasma (PRP):

o Draw whole blood from healthy, consenting donors into tubes containing 3.8% trisodium
citrate (9:1 blood to citrate ratio).[4]

o Centrifuge the blood at a low speed (e.g., 240 x g) for 10-15 minutes at room temperature
to separate the PRP from red and white blood cells.[4]

o Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed
(e.g., 2000 x g) for 10 minutes. PPP is used as a blank and for 100% aggregation
reference.

e Aggregation Measurement (Light Transmission Aggregometry - LTA):

o Use a platelet aggregometer. Place a cuvette with PRP in the sample well and a cuvette
with PPP in the reference well.

o Warm the PRP sample to 37°C with stirring (e.g., 900-1200 rpm).

o To test the effect of MRS 2179, pre-incubate the PRP with the desired concentration of the
antagonist for a specified time (e.g., 2-5 minutes) before adding the agonist.
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o Initiate platelet aggregation by adding a known concentration of ADP (e.g., 5 uM).[5]

o Record the change in light transmission through the PRP suspension over time. As
platelets aggregate, the turbidity of the sample decreases, and light transmission
increases.[6]

o Data Analysis:

o The extent of aggregation is expressed as the percentage change in light transmission,
with 0% being the baseline PRP and 100% being the PPP.

o For antagonist studies, generate dose-response curves to calculate IC_50 values. The
pA2 value can be determined using a Schild plot analysis to quantify the potency of the
competitive antagonist.

Workflow for Platelet Aggregation Assay

Intracellular Calcium Mobilization Assay

This assay directly measures the functional consequence of P2Y1 receptor activation (or
inhibition) by monitoring changes in intracellular calcium levels.

Methodology:
e Cell Preparation and Dye Loading:

o Use a suitable cell line endogenously expressing or recombinantly overexpressing the
P2Y1 receptor (e.g., 1321N1 human astrocytoma cells).[7]

o Culture the cells in appropriate media and seed them into 96-well or 384-well plates.

o Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a
suitable buffer (e.g., Krebs buffer) for 30-60 minutes at 37°C.[8] Intracellular esterases
cleave the AM ester, trapping the dye inside the cells.[9]

e Fluorescence Measurement:

o Wash the cells to remove excess extracellular dye.
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o Use a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or
FlexStation).[10]

o Establish a baseline fluorescence reading.

o To test for antagonist activity, inject MRS 2179 at various concentrations and incubate for
a defined period.

o Inject the agonist (e.g., ADP or 2-MeSADP) and immediately begin recording the
fluorescence intensity over time.

e Data Analysis:

o The change in fluorescence intensity is proportional to the change in intracellular calcium
concentration.

o Plot the fluorescence response against time.

o For antagonist characterization, determine the IC_50_ value from concentration-response
curves.

Workflow for Intracellular Calcium Mobilization Assay

Radioligand Binding Assay

This assay directly measures the binding of ligands to the P2Y1 receptor, allowing for the
determination of affinity (K_i ) for unlabeled compounds like MRS 2179.

Methodology:

e Membrane Preparation:
o Homogenize cells or tissues expressing the P2Y1 receptor in a cold lysis buffer.[11]
o Centrifuge the homogenate at low speed to remove nuclei and large debris.

o Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
[11]
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o Wash the membrane pellet and resuspend in a suitable binding buffer. Determine the
protein concentration (e.g., using a BCA assay).[11]

o Competition Binding Assay:

o In a multi-well plate, combine the membrane preparation, a fixed concentration of a
suitable radioligand (e.g., [3H]MRS2279 or [32P]MRS2500), and varying concentrations of
the unlabeled competitor (MRS 2179).[2][12]

o Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C or
4°C).[2][11]

o Separate the bound from free radioligand by rapid vacuum filtration through glass fiber
filters (e.g., GF/C filters). The filters will trap the membranes with the bound radioligand.
[11]

o Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
e Quantification and Data Analysis:
o Measure the radioactivity retained on the filters using a scintillation counter.[11]

o Non-specific binding is determined in the presence of a high concentration of a non-
radiolabeled agonist or antagonist.

o Specific binding is calculated as total binding minus non-specific binding.

o Plot the specific binding as a function of the logarithm of the competitor concentration and
fit the data to a one-site competition model to determine the IC_50 .

o Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_=1C_50_ /(1 +[L}/K_d_),
where [L] is the concentration of the radioligand and K_d__is its dissociation constant.[11]

Conclusion

N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS 2179), or "Me-Bis(ADP)", is a
valuable and well-characterized chemical probe for the study of P2Y1 receptor pharmacology
and physiology. Its high potency and selectivity, combined with the availability of robust
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experimental protocols, make it an indispensable tool for researchers in academia and the
pharmaceutical industry. The data and methodologies presented in this guide provide a solid
foundation for the effective use of this compound in elucidating the roles of the P2Y1 receptor
in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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